2-Phenylfuro[2,3-C]quinoline

Catalog No.
S12313071
CAS No.
M.F
C17H11NO
M. Wt
245.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylfuro[2,3-C]quinoline

Product Name

2-Phenylfuro[2,3-C]quinoline

IUPAC Name

2-phenylfuro[2,3-c]quinoline

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C17H11NO/c1-2-6-12(7-3-1)16-10-14-13-8-4-5-9-15(13)18-11-17(14)19-16/h1-11H

InChI Key

DNAACRXMZYLZOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=NC4=CC=CC=C43

2-Phenylfuro[2,3-c]quinoline is a specialized, extended-π-conjugated tricyclic heterocycle utilized as a synthetic intermediate in medicinal chemistry and materials science. Characterized by its fused furan and quinoline rings with a C2-phenyl substituent, it serves as a rigid scaffold. In immunopharmacology, it is the direct precursor to 2-phenylfuro[2,3-c]quinolin-4-amine, a benchmark compound used to map the steric boundaries of the Toll-Like Receptor 8 (TLR8) binding pocket [1]. Furthermore, the C2-phenyl group provides extended aromatic conjugation compared to aliphatic analogs, making this specific core valuable for tuning photophysical properties in fluorophore and optoelectronic material development [2]. For procurement, sourcing the pre-cyclized, regioisomerically pure compound bypasses complex palladium-catalyzed cascade syntheses, ensuring immediate readiness for N-oxidation, amination, or materials formulation.

Substituting 2-phenylfuro[2,3-c]quinoline with its close aliphatic analogs (such as 2-propyl or 2-butyl derivatives) fundamentally alters both biological and physical behavior, rendering them non-interchangeable. In TLR8 receptor assays, aliphatic C2 substituents confer agonistic activity, whereas the steric bulk of the 2-phenyl group completely abrogates binding, making the phenyl derivative strictly necessary when a structurally matched negative control is required [1]. In materials science, replacing the 2-phenyl ring with an alkyl chain breaks the extended π-conjugation, resulting in hypsochromic (blue) shifts and altered quantum yields that fail to meet the requirements for red-shifted fluorescent probes or specific OLED emission layers [2]. Additionally, generic substitution with the furo[3,2-c]quinoline regioisomer introduces entirely different electronic topologies, leading to assay failure and irreproducible photophysical data.

Steric Probe Suitability for TLR8 SAR Mapping

When evaluating furo[2,3-c]quinoline-4-amines for TLR8 activation, the C2 substituent dictates receptor binding. Derivatives synthesized from 2-phenylfuro[2,3-c]quinoline are inactive due to steric clash at the putative binding site, whereas those derived from 2-propylfuro[2,3-c]quinoline exhibit agonism [1].

Evidence DimensionTLR8 Agonistic Activity (downstream 4-amine derivative)
Target Compound DataInactive (abrogated activity due to C2 aromatic bulk)
Comparator Or Baseline2-Propylfuro[2,3-c]quinoline derivative (Active TLR8 agonist)
Quantified Difference>100-fold reduction in receptor activation (binary active vs. inactive shift)
ConditionsPrimary reporter gene assays for human TLR8 activation

Procuring the 2-phenyl scaffold is essential for synthesizing the definitive structurally-matched negative control required to validate assay specificity and C2-pocket steric restrictions.

Synthetic Efficiency vs. De Novo Cascade Cyclization

De novo synthesis of 2-phenylfuro[2,3-c]quinoline requires a tandem, one-pot Sonogashira coupling and intramolecular 5-endo-dig cyclization starting from 4-iodoquinolin-3-ol and phenylacetylene, which typically yields ~72% under optimized laboratory conditions [1]. Procuring the purified compound eliminates these steps and avoids the handling of sensitive iodinated quinoline precursors.

Evidence DimensionSynthetic steps and material recovery
Target Compound Data100% availability of the cyclized core (0 steps required)
Comparator Or BaselineDe novo synthesis via Sonogashira coupling (72% yield, multiple steps)
Quantified DifferenceElimination of 2 catalytic steps and recovery of ~28% material loss
ConditionsStandard laboratory-scale synthesis vs. direct commercial procurement

Direct procurement accelerates downstream functionalization (such as N-oxidation) by bypassing complex, moisture-sensitive palladium-catalyzed cascade reactions.

Extended π-Conjugation for Photophysical Tuning

The presence of the C2-phenyl group directly extends the aromatic π-system of the furo[2,3-c]quinoline core. Compared to 2-alkyl substituted analogs, this extended conjugation lowers the HOMO-LUMO gap, providing a predictable bathochromic (red) shift in absorption and emission spectra [1].

Evidence DimensionElectronic structure and π-conjugation length
Target Compound DataExtended conjugated system (tricyclic core + phenyl ring)
Comparator Or Baseline2-Propylfuro[2,3-c]quinoline (isolated tricyclic core conjugation)
Quantified DifferenceLowered HOMO-LUMO gap and red-shifted photophysical profile
ConditionsPhotophysical characterization of fluorophore scaffolds

For optoelectronic materials or fluorescent probes, the 2-phenyl scaffold is required to access longer-wavelength emissions that aliphatic analogs cannot achieve.

Regioisomeric Purity for Reproducible Downstream Application

Furoquinolines can exist as different regioisomers depending on the cyclization vector (e.g., [2,3-c] vs [3,2-c]). Commercial 2-phenylfuro[2,3-c]quinoline is supplied with high regiopurity, whereas crude synthetic mixtures often require exhaustive chromatographic separation to remove the biologically and photophysically distinct [3,2-c] isomer [1].

Evidence DimensionRegioisomeric purity
Target Compound Data>95% pure [2,3-c] regioisomer
Comparator Or BaselineCrude cyclization mixtures (mixed [2,3-c] and [3,2-c] isomers)
Quantified DifferenceElimination of regioisomeric signal contamination
ConditionsChromatographic purification and structural verification via NMR

High regiopurity ensures that downstream SAR data or optoelectronic measurements are not confounded by the presence of structurally similar but functionally divergent isomers.

Synthesis of Negative Controls for TLR8 Immunopharmacology

Because the 2-phenyl group introduces intolerable steric bulk at the TLR8 binding site, this compound is the starting material for synthesizing 2-phenylfuro[2,3-c]quinolin-4-amine. This derivative serves as a structurally-matched negative control in high-throughput screening and SAR mapping of novel TLR8 agonists [1].

Development of Extended-Conjugation Fluorescent Probes

The extended π-system provided by the C2-phenyl substituent makes this scaffold suitable for the development of red-shifted fluorescent probes. It provides a rigid, conjugated backbone that can be further functionalized for cellular imaging or environmental sensing applications where longer emission wavelengths are required [2].

Scaffold for Optoelectronic and OLED Materials

In materials science, the thermal stability and extended electronic delocalization of the 2-phenylfuro[2,3-c]quinoline core make it a building block for organic light-emitting diodes (OLEDs) and charge-transport materials. Its processability allows for facile incorporation into larger macromolecular architectures [2].

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

245.084063974 g/mol

Monoisotopic Mass

245.084063974 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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